molecular formula C5H8N2O3S B8765333 5-(Aminomethyl)furan-2-sulfonamide

5-(Aminomethyl)furan-2-sulfonamide

Cat. No.: B8765333
M. Wt: 176.20 g/mol
InChI Key: JRUXVPXFHZEGDA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)furan-2-sulfonamide is a useful research compound. Its molecular formula is C5H8N2O3S and its molecular weight is 176.20 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What solvent systems are optimal for synthesizing 5-(Aminomethyl)furan-2-sulfonamide derivatives, and how do solvent choices influence reaction yields?

Methanol (MeOH) and tetrahydrofuran (THF) are commonly effective solvents for sulfonamide synthesis, as demonstrated in comparative solvent studies. For example, yields of structurally analogous sulfonamides reached 76% in MeOH and 66% in THF, likely due to their polar aprotic nature enhancing nucleophilic substitution at the sulfonamide group . Researchers should prioritize solvent screening using small-scale trials, as solvent polarity and boiling point critically impact reaction kinetics and product isolation.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. In metabolite studies of similar sulfonamides, 1H^1H- and 13C^{13}C-NMR confirmed structural modifications (e.g., N-acetylation), while HRMS provided accurate mass data for molecular formula validation . Thin-layer chromatography (TLC) or HPLC can monitor reaction progress, with retention time comparisons against standards ensuring purity .

Q. How can researchers stabilize the sulfonamide group during synthetic reactions to prevent hydrolysis or oxidation?

Use inert atmospheres (e.g., nitrogen) and low-temperature conditions (0–5°C) during reactions involving sensitive functional groups. For example, trifluoromethyl-substituted sulfonamides showed instability in basic media, requiring pH-controlled buffers (<7.0) to minimize hydrolysis . Post-synthesis, lyophilization or storage in anhydrous solvents under argon can enhance shelf life.

Advanced Research Questions

Q. How should experimental designs address contradictions in metabolic pathway data for sulfonamide derivatives?

Contradictions between in vitro and in vivo metabolite profiles (e.g., plasma vs. urine detection) necessitate multi-matrix sampling and time-course analyses. A study on 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide identified metabolites exclusively in urine via MRM-chromatography, highlighting the importance of analyzing multiple biological fluids and using spiked controls to validate detection limits . Statistical validation with ≥30 samples per group ensures reproducibility .

Q. What strategies mitigate instability of sulfonamide metabolites in biological matrices during pharmacokinetic studies?

Immediate freezing of samples at -80°C and addition of stabilizers (e.g., ascorbic acid for N-hydroxylated metabolites) prevent degradation. Stability studies showed that N-hydroxy-sulfonamides decomposed rapidly in urine at room temperature, necessitating prompt processing and cold-chain management . Parallel experiments with deuterated analogs as internal standards improve quantification accuracy.

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking studies can predict binding affinities to target enzymes (e.g., carbonic anhydrase for antimicrobial sulfonamides). For aryl sulfonamides, docking scores correlated with experimental IC50_{50} values, enabling prioritization of substituents (e.g., electron-withdrawing groups) for synthesis . QSAR models integrating Hammett constants and logP values further refine predictions .

Q. What experimental approaches resolve ambiguities in sulfonamide functionalization pathways (e.g., N-acetylation vs. O-sulfonation)?

Isotopic labeling (e.g., 15N^{15}N-ammonia) coupled with tandem MS/MS can trace reaction pathways. In studies of N-acetylated metabolites, 13C^{13}C-acetyl incorporation confirmed the modification site, while collision-induced dissociation (CID) spectra differentiated isobaric products . Kinetic assays under varying pH and temperature conditions further elucidate dominant reaction mechanisms.

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., metabolite absence in plasma but presence in urine) using orthogonal techniques like LC-MS/MS and 19F^{19}F-NMR (for fluorinated analogs) .
  • Reaction Optimization : Use Design of Experiments (DoE) to screen solvent, catalyst, and temperature variables. Central composite designs reduced side reactions in furan carboxylate syntheses by 40% .
  • Biological Activity Profiling : Combine minimum inhibitory concentration (MIC) assays with cytotoxicity screening (e.g., MTT assays) to identify selective antimicrobial or anticancer derivatives .

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

5-(aminomethyl)furan-2-sulfonamide

InChI

InChI=1S/C5H8N2O3S/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9)

InChI Key

JRUXVPXFHZEGDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)N)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask, the 5-(tert-butoxycarbonylaminomethyl)furan-2-sulfonamide (5.2 g, 19 mmol) obtained above was added. 200 mL of a mixture of trifluoroacetic acid and dichloromethane (V/V=4:1) was then added to the flask. The reaction mixture was stirred at room temperature for 4 h. After the completion of the reaction, the reaction mixture was then concentrated to give 3.3 g (98.4% yield) of 5-(aminomethyl)furan-2-sulfonamide.
Name
5-(tert-butoxycarbonylaminomethyl)furan-2-sulfonamide
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5.2 g
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reactant
Reaction Step One
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mixture
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200 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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